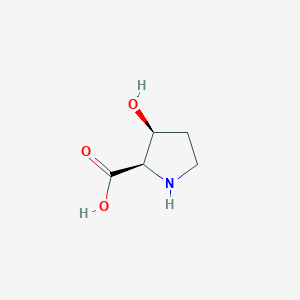

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

描述

属性

IUPAC Name |

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxy-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4298-08-2 | |

| Record name | 3-Hydroxy-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 °C | |

| Record name | 3-Hydroxy-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, a non-proteinogenic amino acid, has emerged as a critical chiral building block in contemporary medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable component in the synthesis of complex pharmaceutical agents, most notably as a linker element in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of this compound, including its chemical identity, stereoselective synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics.

Compound Identification and Physicochemical Properties

This compound is a derivative of proline, featuring a hydroxyl group at the 3-position with a specific stereochemical configuration. This defined stereochemistry is crucial for its biological activity and its utility in constructing precisely oriented molecules.

| Property | Value | Reference |

| CAS Number | 118492-86-7 | N/A |

| Molecular Formula | C₅H₉NO₃ | [1] |

| Molecular Weight | 131.13 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Stereochemistry | (2R,3S) | N/A |

The Significance of Stereochemistry in Drug Design

The specific (2R,3S) configuration of this molecule is not arbitrary; it is fundamental to its function in drug development. The spatial arrangement of the carboxylic acid, hydroxyl group, and the pyrrolidine ring dictates how it interacts with biological targets or how it orients the different components of a bifunctional molecule like a PROTAC. The use of enantiomerically pure substances is paramount in modern pharmacology to enhance therapeutic efficacy and minimize off-target effects and potential toxicity associated with other stereoisomers.[2]

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is a key challenge and a testament to the advancements in asymmetric synthesis. While multiple strategies exist for the synthesis of pyrrolidine derivatives, achieving the desired stereochemistry often involves multi-step processes starting from chiral precursors or employing stereoselective reactions.[3]

One common approach involves the use of chiral pool starting materials, such as amino acids, to introduce the desired stereocenters. Another strategy is the diastereoselective functionalization of a pre-existing pyrrolidine ring. For instance, the synthesis can be approached through the reduction of a protected 3-ketopyrrolidine-2-carboxylate, where the stereochemical outcome is controlled by the choice of reducing agent and reaction conditions.

Conceptual Synthesis Workflow:

References

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine ring and defined stereochemistry make it a valuable building block for creating enantiomerically pure pharmaceuticals with enhanced efficacy and reduced side effects. The precise determination of its three-dimensional structure is paramount for its application in stereoselective synthesis. This guide provides a comprehensive overview of the analytical methodologies employed in the complete structure elucidation of this compound, integrating data from stereoselective synthesis, mass spectrometry, nuclear magnetic resonance spectroscopy, chiral chromatography, and X-ray crystallography.

Introduction: The Significance of Stereochemistry in Drug Design

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement. In drug development, isolating a single enantiomer can be the difference between a potent therapeutic and a molecule with undesirable or even harmful off-target effects. This compound, a substituted proline analog, is a prime example of a chiral building block where precise stereochemical control is essential. It is utilized in the synthesis of a variety of bioactive molecules, including antiviral and antibacterial agents, where its specific configuration dictates the interaction with biological targets. This guide will walk through the critical steps of confirming the molecular structure and stereochemistry of this important synthetic intermediate.

Stereoselective Synthesis: Establishing the Foundation

The journey to elucidating the structure of a chiral molecule begins with its synthesis. A well-designed stereoselective synthesis not only provides the material for analysis but also offers the first piece of evidence for the expected stereochemistry. Various synthetic strategies have been developed for producing substituted pyrrolidines.

A common approach to synthesizing enantiomerically pure hydroxypyrrolidine derivatives involves starting from a chiral precursor. For instance, a synthetic route might be designed to yield the N-Boc protected form of (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid. The stereochemistry of the final product is dictated by the stereochemistry of the starting materials and the stereocontrol of the reactions employed.

Illustrative Synthetic Protocol: Synthesis of N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid

The following is a representative protocol for the synthesis of the N-Boc protected target molecule, adapted from established methods.

-

Starting Material: A suitable chiral precursor, such as a derivative of D-tartaric acid or a chiral amino acid, is chosen to set the desired stereocenters.

-

Cyclization: An intramolecular cyclization reaction is performed to form the pyrrolidine ring. The reaction conditions are optimized to favor the formation of the cis diastereomer.

-

Purification and Protection: The crude product is purified using column chromatography. The secondary amine of the pyrrolidine ring is then protected with a tert-butyloxycarbonyl (Boc) group to facilitate handling and further reactions.

-

Final Product: The final N-Boc protected this compound is obtained and purified.

The expected stereochemical outcome of the synthesis provides a hypothesis that must be rigorously tested and confirmed by the analytical techniques detailed below.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Expected Mass Spectrometric Data:

| Technique | Ionization Mode | Expected m/z | Notes |

| Electrospray Ionization (ESI) | Positive | [M+H]⁺ = 132.0657 | High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition (C₅H₉NO₃). |

| Negative | [M-H]⁻ = 130.0504 | ||

| Gas Chromatography-MS (GC-MS) | Electron Ionization (EI) | M⁺˙ = 131.0582 | The molecular ion may be observed, along with characteristic fragment ions. |

Fragmentation Analysis:

In EI-MS, the molecule will fragment in a predictable manner. For a carboxylic acid, characteristic losses include the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu). The fragmentation pattern of the pyrrolidine ring will also provide structural information. For the N-Boc protected version, a prominent fragment corresponding to the loss of the Boc group or isobutylene is expected.

Experimental Workflow: Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton and Relative Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial relationships of the atoms.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts will be influenced by the neighboring functional groups (hydroxyl, carboxylic acid, and amine). The coupling constants (J-values) between adjacent protons will be critical for determining the relative stereochemistry. For the (2R,3S) or cis configuration, a larger coupling constant is expected between the protons at C2 and C3 compared to the trans isomer.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of the carbon types (e.g., carboxylic acid carbon, carbons bearing heteroatoms).

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton connectivity within the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling the assignment of the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for confirming the overall connectivity and assigning quaternary carbons.

Logical Flow of NMR Data Interpretation

Caption: NMR Data Interpretation Workflow.

Chiral Chromatography: Resolving and Quantifying Enantiomers

While NMR can determine the relative stereochemistry (cis or trans), it cannot distinguish between a pair of enantiomers. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric purity of the synthesized material.

Methodology:

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose. The choice of CSP is critical and often requires screening of different column types (e.g., polysaccharide-based, macrocyclic glycopeptides).

Experimental Protocol: Chiral HPLC

-

Column Selection: A chiral column known to be effective for the separation of amino acids or chiral carboxylic acids is selected.

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) with an acidic additive (e.g., trifluoroacetic acid), is developed to achieve baseline separation of the enantiomers.

-

Sample Analysis: The synthesized sample is dissolved in the mobile phase and injected into the HPLC system.

-

Data Analysis: The retention times of the two enantiomers are compared to those of authentic reference standards, if available. The peak areas are used to calculate the enantiomeric excess (e.e.) of the sample.

An alternative "indirect" method involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

X-ray Crystallography: Unambiguous Determination of Absolute Stereochemistry

The gold standard for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray diffraction. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

Procedure:

-

Crystallization: A single crystal of high quality must be grown from the purified compound. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.

-

Determination of Absolute Stereochemistry: The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.

The resulting crystal structure provides unequivocal proof of the (2R,3S) configuration. While obtaining a suitable crystal can be difficult, the definitive nature of the data makes it a highly desirable component of a thorough structure elucidation.

Conclusion: A Multi-faceted Approach to Structural Certainty

The complete and unambiguous structure elucidation of this compound is not achieved by a single technique, but rather by the convergence of evidence from multiple analytical methods. Stereoselective synthesis provides the initial hypothesis, which is then systematically confirmed through a battery of spectroscopic and chromatographic techniques. Mass spectrometry verifies the molecular formula, while a suite of NMR experiments maps out the molecular connectivity and relative stereochemistry. Chiral chromatography confirms the enantiomeric purity, and finally, X-ray crystallography can provide the ultimate proof of the absolute configuration. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the high level of confidence required for the use of this valuable chiral building block in drug discovery and development.

A Comprehensive Guide to the Spectroscopic Characterization of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid is a non-proteinogenic cyclic amino acid of significant interest in medicinal chemistry and drug development. As a chiral building block, its precise structural confirmation is paramount for ensuring the stereochemical integrity and ultimate efficacy of synthesized pharmaceutical agents. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous characterization of this molecule. We delve into the theoretical underpinnings, present detailed experimental protocols with expert rationale, and offer a thorough interpretation of the expected spectroscopic data, grounded in authoritative references. This document is designed to serve as a practical, field-proven resource for scientists engaged in synthesis, quality control, and regulatory compliance.

Molecular Structure and Spectroscopic Implications

The spectroscopic signature of any molecule is a direct consequence of its structure. This compound possesses several key features that dictate its behavior under IR, MS, and NMR analysis:

-

Pyrrolidine Ring: A five-membered, non-aromatic heterocyclic amine ring. The puckered nature of this ring results in distinct axial and equatorial protons, leading to complex spin-spin coupling in NMR.

-

Stereochemistry (2R, 3S): The trans configuration of the carboxylic acid at C2 and the hydroxyl group at C3 is a critical determinant of the spatial relationship between protons, which strongly influences their coupling constants in ¹H NMR spectroscopy.

-

Functional Groups: The presence of a secondary amine (-NH-), a hydroxyl group (-OH), and a carboxylic acid (-COOH) group defines its IR spectrum and its fragmentation patterns in mass spectrometry. These groups also contain exchangeable protons that require special consideration in NMR.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₃ | [1][2] |

| Molecular Weight | 131.13 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Stereochemistry | trans | [3] |

| Appearance | White to off-white solid | [2] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. The analysis relies on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Theoretical Basis & Interpretation

For this compound, the IR spectrum is dominated by the characteristic absorptions of its hydroxyl, amine, and carboxylic acid moieties. Due to extensive intermolecular hydrogen bonding in the solid state, the O-H and N-H stretching bands are typically very broad.[4][5]

-

O-H Stretch (Carboxylic Acid & Alcohol): A very broad and intense band is expected from 3300-2500 cm⁻¹, centered around 3000 cm⁻¹.[4][6] This broadness is a classic hallmark of the hydrogen-bonded dimer formation in carboxylic acids and overlaps with the alcohol O-H and C-H stretches.[4][6]

-

N-H Stretch (Amine): A moderate, broad absorption is expected around 3300-3400 cm⁻¹, often appearing as a shoulder on the larger O-H band.

-

C-H Stretch (Aliphatic): Sharp peaks will be observed between 2850-3000 cm⁻¹, sometimes superimposed on the broad O-H band.[4]

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band is anticipated in the region of 1760-1690 cm⁻¹.[4] Its exact position can be influenced by hydrogen bonding.

-

C-O Stretch (Carboxylic Acid & Alcohol): A strong band in the 1320-1210 cm⁻¹ region corresponds to the C-O stretching vibration.[4]

-

O-H Bend: Bending vibrations for the O-H group are expected in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[4]

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid, Alcohol |

| ~3350 | Moderate, Broad | N-H Stretch | Secondary Amine |

| 2980 - 2870 | Medium, Sharp | C-H Stretch | Alkane (CH₂) |

| 1740 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1440 - 1395 | Medium | O-H Bend | Carboxylic Acid / Alcohol |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid / Alcohol |

Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR method is preferred for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Scientist's Note: Proper contact is critical for achieving a high-quality spectrum. Insufficient pressure will result in weak, poorly defined peaks.

-

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Workflow Diagram: IR Spectroscopy

Caption: Workflow for IR analysis using ATR.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures. Differentiating closely related isomers can be challenging but is achievable with appropriate techniques.[7][8][9]

Theoretical Basis & Interpretation

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, typically yielding the protonated molecular ion [M+H]⁺. Electron Ionization (EI), a hard technique often coupled with Gas Chromatography (GC), causes more extensive fragmentation.

-

Molecular Ion: Using ESI in positive mode, the expected base peak would be the protonated molecule at an m/z of 132.1 ([C₅H₉NO₃ + H]⁺). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Fragmentation Pathways: The structure is prone to characteristic losses:

-

Loss of H₂O (18 Da): Dehydration from the hydroxyl group is a common initial fragmentation step.

-

Loss of COOH (45 Da): Decarboxylation, leading to the loss of the carboxyl group as a radical.

-

Ring Opening/Cleavage: The pyrrolidine ring can undergo cleavage, leading to various iminium ions, which are characteristic of pyrrolidine derivatives.[10][11] A key fragment often arises from the cleavage of the Cα-Cβ bond.

-

Table 3: Predicted MS Fragments (ESI-MS/MS)

| m/z (Predicted) | Proposed Identity | Fragmentation Pathway |

| 132.1 | [M+H]⁺ | Protonated Molecular Ion |

| 114.1 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |

| 86.1 | [M+H - COOH - H]⁺ | Decarboxylation |

| 70.1 | Iminium Ion | Ring cleavage fragment |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid.

-

Scientist's Note: The addition of formic acid is crucial. It acidifies the mobile phase, promoting the protonation of the analyte and ensuring efficient ionization in positive ESI mode.

-

-

Chromatography: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution to separate the analyte from any impurities.

-

Ionization: Direct the eluent from the HPLC into the ESI source of the mass spectrometer. Set the source to positive ion mode.

-

MS Analysis (MS1): Perform a full scan analysis (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Analysis (Tandem MS): Isolate the parent ion (m/z 132.1) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Scan the second mass analyzer to detect the resulting fragment ions. This provides the fragmentation pattern.

Workflow Diagram: LC-MS Analysis

Caption: Workflow for structural analysis by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise three-dimensional structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.

Theoretical Basis & Interpretation

-

¹H NMR: The chemical shift (δ) of each proton is determined by its local electronic environment. The multiplicity (singlet, doublet, etc.) is determined by the number of neighboring protons (n+1 rule), and the coupling constant (J, in Hz) reveals information about the dihedral angle between coupled protons.

-

¹³C NMR: Provides a signal for each unique carbon atom in the molecule. The chemical shift indicates the type of carbon (e.g., C=O, C-O, C-N, aliphatic).

-

Solvent Choice: The choice of solvent is critical. D₂O (deuterium oxide) is a common choice for water-soluble amino acids. In D₂O, the acidic protons of -OH, -NH-, and -COOH will exchange with deuterium and become invisible in the ¹H NMR spectrum. To observe these protons, a solvent like DMSO-d₆ is required.

Predicted NMR Data (in D₂O, 400 MHz)

The following data is a prediction based on established chemical shift principles for cyclic amino acids and the influence of hydroxyl and carboxyl groups.[12][13]

¹H NMR Predictions: The protons on the pyrrolidine ring form a complex, coupled spin system. The assignments below are based on expected shielding effects and stereochemistry. The trans relationship between H2 and H3 is expected to result in a small coupling constant (J ≈ 2-4 Hz).

Table 4: Predicted ¹H NMR Data for this compound (in D₂O)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |

| H2 | 4.1 - 4.2 | d | JH2-H3 ≈ 3 | 1H | α to -COOH and -NH- (deshielded) |

| H3 | 4.5 - 4.6 | m | - | 1H | α to -OH (deshielded) |

| H4α/β | 2.1 - 2.4 | m | - | 2H | Aliphatic protons, β to -OH and -COOH |

| H5α | 3.2 - 3.4 | m | - | 1H | α to -NH- (deshielded) |

| H5β | 3.5 - 3.7 | m | - | 1H | α to -NH- (deshielded), diastereotopic |

¹³C NMR Predictions:

Table 5: Predicted ¹³C NMR Data for this compound (in D₂O)

| Carbon | Predicted δ (ppm) | Rationale |

| C2 | 60 - 65 | α to -COOH and -NH- |

| C3 | 70 - 75 | α to -OH |

| C4 | 35 - 40 | Aliphatic CH₂ |

| C5 | 48 - 53 | α to -NH- |

| C=O | 175 - 180 | Carboxylic Acid Carbonyl |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Scientist's Note: Ensure the sample is fully dissolved. Incomplete dissolution leads to broad spectral lines and inaccurate integration. For D₂O, a small amount of a reference standard like DSS or TSP can be added.

-

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans than ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

2D NMR (Optional but Recommended): Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This experiment reveals which protons are coupled to each other, which is invaluable for confirming the assignments of the complex pyrrolidine ring protons.

Workflow Diagram: NMR Analysis

Caption: General workflow for NMR-based structure elucidation.

Integrated Spectroscopic Analysis

While each technique provides valuable data, their combined power lies in synergy. The definitive structural confirmation of this compound is achieved by integrating the findings:

-

IR confirms the presence of the required functional groups (-OH, -NH, -COOH).

-

MS confirms the correct molecular weight (131.13 g/mol ) and provides fragmentation data consistent with the proposed structure.

-

NMR provides the definitive carbon-hydrogen framework, connectivity, and crucial stereochemical information, allowing for the unambiguous assignment of the (2R,3S) isomer.

This integrated approach forms a self-validating system, ensuring the identity, purity, and stereochemical integrity of the compound, which is a non-negotiable requirement in modern drug development and chemical research.

References

- 1. 3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Khan Academy [khanacademy.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Differentiation of hydroxyproline isomers and isobars in peptides by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of (2R,3S)-3-Hydroxypyrrolidine-2-Carboxylic Acid Derivatives

Abstract: The (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid scaffold, a constrained proline analogue, represents a privileged chiral building block in modern medicinal chemistry. Its rigid conformation, coupled with multiple points for stereocontrolled functionalization, allows for the precise spatial orientation of pharmacophoric elements, making it an ideal starting point for designing potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the synthesis, diverse biological activities, structure-activity relationships (SAR), and therapeutic potential of derivatives based on this core. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The this compound Core: A Privileged Scaffold

This compound, also known as trans-3-Hydroxy-L-proline, is a non-proteinogenic amino acid that serves as a cornerstone for the synthesis of a wide array of biologically active molecules.[1][2] Its inherent chirality and rigid five-membered ring structure are critical assets in drug design, as they reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The scaffold possesses three key functional handles for chemical modification: the secondary amine, the carboxylic acid, and the hydroxyl group. This versatility allows for the generation of diverse chemical libraries tailored for specific therapeutic applications, ranging from antiviral and anticancer agents to modulators of the central nervous system.[][4][5]

The pyrrolidine motif is a recurring feature in numerous natural products and FDA-approved drugs, where it often serves to improve aqueous solubility and other critical physicochemical properties, in addition to being a core part of the pharmacophore. The nitrogen atom can function as a hydrogen bond donor, or as an acceptor when substituted, enabling crucial interactions within target binding sites.

Synthetic Strategies: Enabling Chemical Exploration

The generation of derivatives from the this compound core necessitates robust and stereoselective synthetic methodologies. A common and critical strategy involves the use of protecting groups to selectively mask the reactive amine and carboxylic acid functionalities, thereby directing modifications to other parts of the molecule.

Causality in Protecting Group Selection: The choice of a protecting group is a critical decision driven by its stability to subsequent reaction conditions and the ease of its removal without affecting the newly installed functionalities. The tert-butoxycarbonyl (Boc) group is frequently employed for the pyrrolidine nitrogen due to its stability in a wide range of non-acidic conditions and its clean, quantitative removal under mild acid (e.g., trifluoroacetic acid), which preserves the integrity of the chiral centers.[1][6]

Below is a generalized workflow for the synthesis of derivatives, illustrating the strategic use of protecting groups.

Caption: Generalized synthetic workflow for derivatization.

Experimental Protocol 2.1: Synthesis of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine

This protocol describes the hydrolysis of a methyl ester precursor to yield the N-protected carboxylic acid, a key intermediate for further amide coupling reactions.[6]

-

Dissolution: Dissolve (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in tetrahydrofuran (THF).

-

Hydrolysis: Add 0.2N aqueous lithium hydroxide (1.0 eq) to the solution. Rationale: LiOH is a strong base that effectively saponifies the methyl ester to the corresponding carboxylate salt with minimal risk of racemization.

-

Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with diethyl ether and extract with 0.2N aqueous LiOH solution. Rationale: This step removes any unreacted starting material and other organic impurities into the ether layer, while the desired carboxylate salt remains in the aqueous phase.

-

Acidification: Combine the aqueous layers and acidify to pH 2-3 using 5% aqueous hydrochloric acid. This protonates the carboxylate, making it neutral and extractable into an organic solvent.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound, which can be used in the next step without further purification.[6]

A Broad Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated significant activity across multiple therapeutic areas.

Neuroscience

The constrained nature of the pyrrolidine ring makes it an excellent scaffold for mimicking the conformations of neurotransmitters.

-

Glutamate Receptor Antagonism: Phenyl-substituted derivatives have been synthesized and identified as competitive antagonists of ionotropic glutamate receptors (iGluRs).[7] Elaborate structure-activity relationship (SAR) studies have shown that substitution on the phenyl ring can confer selectivity for specific iGluR subtypes, such as the NMDA receptor, which is a key target in neurological disorders.[7]

-

Dopamine and GABA Agonism: Synthetic derivatives have been reported to possess GABA and dopamine agonist activities, suggesting potential applications in managing conditions like Parkinson's disease, Alzheimer's, and schizophrenia.[] In vivo studies in mice have shown that the parent compound can enhance the release of dopamine and acetylcholine in certain brain regions.[]

Antiviral Activity

The pyrrolidine core is a key structural component in several potent antiviral agents.

-

Hepatitis C Virus (HCV): The scaffold is integral to the structure of NS5A inhibitors like Daclatasvir. The pyrrolidine ring helps to correctly position the bulky substituents that are essential for blocking the viral protein's function.[5]

Anticancer and Antimicrobial Potential

Recent research has highlighted the utility of this scaffold in developing novel anti-infective and anticancer agents.

-

Anticancer Activity: Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated structure-dependent anticancer activity against human A549 pulmonary epithelial cells.[8] Other studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also showed promising anticancer activity in the A549 cell line.[9]

-

Antimicrobial Activity: Derivatives have shown promising, structure-dependent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains.[9] The pyrrolidine fragment is also a component of established antibiotics like Lincomycin and various carbapenems.[5]

Enzyme Inhibition

The proline-like structure makes these derivatives effective mimics of peptide substrates, leading to potent enzyme inhibition.

-

DPP-4 Inhibition: The pyrrolidine motif is a cornerstone of the "gliptin" class of drugs used to treat type 2 diabetes (e.g., Vildagliptin, Saxagliptin). These drugs inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme.

-

ACE Inhibition: While not a direct derivative of the 3-hydroxy core, the highly successful ACE inhibitor Captopril is a proline derivative, highlighting the foundational importance of the pyrrolidine ring in enzyme inhibitor design.[5]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is paramount for rational drug design. SAR studies on this scaffold have yielded several key principles.

| Target Class | Structural Modification | Effect on Activity | Rationale |

| iGluR Antagonists | Addition of substituents at the 5'-position of an attached phenyl ring. | Increased selectivity for NMDA receptors.[7] | The substituent likely engages a specific sub-pocket in the NMDA receptor binding site not present in other iGluR subtypes. |

| Enzyme Inhibitors | Replacement of the C2-carboxylic acid with an ester or tetrazole. | Complete loss of binding activity.[10] | The carboxylate is critical for forming a network of hydrogen bonds with key residues (e.g., Arginine) in the active site. |

| General | N-substitution on the pyrrolidine ring. | Modulates potency and physicochemical properties. | Can introduce new binding interactions, block metabolism, and alter solubility and cell permeability. |

| General | O-alkylation of the C3-hydroxyl group. | Can enhance lipophilicity and introduce new interactions. | Increases the molecule's ability to cross cell membranes and can fill hydrophobic pockets in the target protein. |

The following diagram illustrates these fundamental SAR principles.

Caption: Key structure-activity relationship principles.

Mechanistic Considerations: Target Engagement

The biological activity of these derivatives is dictated by their precise interactions within the binding sites of their targets. The rigid pyrrolidine ring orients the functional groups—the carboxylate, the hydroxyl, and N-substituents—into a defined three-dimensional arrangement.

-

Hydrogen Bonding: The C2-carboxylate is a powerful hydrogen bond acceptor and often forms a salt bridge with positively charged residues like arginine or lysine. The C3-hydroxyl can act as both a hydrogen bond donor and acceptor.

-

Hydrophobic Interactions: Substituents attached to the nitrogen or derived from the hydroxyl group can engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.

-

π-Stacking: Aromatic substituents, often attached at the nitrogen, can participate in favorable π-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the target protein.

The diagram below conceptualizes the binding of a generic derivative within an enzyme's active site.

Caption: Conceptual model of ligand-target interactions.

Protocol for Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, robust and reproducible biological assays are essential.

Experimental Protocol 6.1: In Vitro Anticancer Activity (MTT Assay)

This protocol provides a standard method for assessing the cytotoxicity of compounds against a cancer cell line, such as A549.

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Conclusion

The this compound scaffold is a proven platform for the discovery of high-value therapeutic agents. Its stereochemical richness and synthetic tractability ensure its continued relevance in drug discovery. Future research will likely focus on:

-

Novel Derivatization: Exploring new reactions to functionalize the scaffold in previously inaccessible ways.

-

Target Selectivity: Fine-tuning SAR to achieve greater selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

-

Application in New Modalities: Incorporating the scaffold into proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs) to leverage its favorable properties in new therapeutic paradigms.

References

- 1. (2s,3s)-3-hydroxypyrrolidine-2-carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 2. (2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]

- 4. 3-Hydroxypyrrolidine-2-carboxylic acid [myskinrecipes.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | 187039-57-2 [chemicalbook.com]

- 7. Stereoselective Synthesis of New (2 S,3 R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents [epubl.ktu.edu]

- 10. biorxiv.org [biorxiv.org]

A Technical Guide to the Discovery, Isolation, and Characterization of Hydroxypyrrolidine Carboxylic Acids

This guide provides an in-depth exploration of hydroxypyrrolidine carboxylic acids, focusing on the foundational methodologies for their discovery, isolation, and detailed characterization. Designed for researchers, scientists, and professionals in drug development, this document synthesizes historical context with modern, field-proven techniques, emphasizing the rationale behind experimental choices to ensure both technical accuracy and practical applicability.

Part 1: Historical Context and Biological Significance

The journey into the world of hydroxypyrrolidine carboxylic acids began in 1902 when Hermann Emil Fischer first isolated 4-hydroxy-L-proline from hydrolyzed gelatin.[1] This discovery was a pivotal moment in biochemistry, unveiling a non-proteinogenic amino acid that plays a crucial role in the structural integrity of collagen, the most abundant protein in mammals.[1][2] Unlike other amino acids, hydroxyproline is not incorporated into proteins during translation but is formed through the post-translational hydroxylation of proline residues by the enzyme prolyl 4-hydroxylase.[1] This modification is critical for the stability of the collagen triple helix.[1]

The significance of these compounds extends beyond structural biology. The presence and concentration of hydroxyproline isomers can serve as important biomarkers for various physiological and pathological conditions, including collagen degradation, liver fibrosis, and certain cancers.[3][4] The diverse stereoisomers, such as trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, and their 3-hydroxy counterparts, exhibit distinct biological activities, making their precise isolation and characterization a key focus in drug discovery and biomedical research.[3][5][6] For instance, trans-4-hydroxy-L-proline is a versatile reagent in the synthesis of neuroexcitatory kainoids and antifungal echinocandins.[4][7]

Part 2: Isolation from Natural Sources: A Step-by-Step Approach

The primary natural source of hydroxypyrrolidine carboxylic acids is collagen-rich tissue. The isolation process is a multi-step procedure involving hydrolysis to break down the protein matrix, followed by purification to separate the target compounds from other amino acids.

Experimental Protocol 1: Acid Hydrolysis of Collagenous Tissue

This protocol details the liberation of amino acids, including hydroxyproline, from a protein matrix. The choice of strong acid and high temperature is critical for the complete cleavage of peptide bonds.

-

Sample Preparation: Begin with a known weight of lyophilized tissue (e.g., bovine tendon, fish scales).[8]

-

Acid Digestion: To the tissue sample in a pressure-tight vial with a PTFE-lined cap, add 6 M hydrochloric acid (HCl). A typical ratio is 10 mg of tissue per 1 mL of 6 M HCl.

-

Hydrolysis: Securely cap the vial and place it in a heating block or oven at 120°C for 3 to 24 hours. The duration depends on the tissue type and the desired completeness of hydrolysis.

-

Neutralization and Clarification: After cooling, the hydrolysate can be neutralized. For some analytical procedures, a clarification step is necessary. This can be achieved by adding activated charcoal to the hydrolysate, mixing thoroughly, and centrifuging at high speed (e.g., 13,000 x g) to pellet the charcoal and any other insoluble material. The supernatant, containing the mixture of free amino acids, is then carefully collected.

References

- 1. Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. asiaresearchnews.com [asiaresearchnews.com]

- 6. Kyowa Hakko Bio announces the commencement of commercial production of cis-4-Hydroxy-L-proline - Kyowa Kirin [kyowakirin.com]

- 7. scbt.com [scbt.com]

- 8. resources.bio-techne.com [resources.bio-techne.com]

A Technical Guide to (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid: A Cornerstone Chiral Building Block for Modern Drug Discovery

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chirality dictates the efficacy, safety, and pharmacokinetic profiles of small-molecule drugs, making the selection of starting materials a critical decision in the synthetic workflow.[1][2] This guide provides an in-depth technical overview of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, a versatile and highly valuable chiral building block. We will explore its synthesis, inherent chemical properties, and strategic applications in the development of sophisticated therapeutic agents, including next-generation antiviral and β-lactamase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold to accelerate and refine their discovery programs.

The Imperative of Chirality in Drug Design

Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit strict stereoselectivity.[1] This biological reality means that enantiomers of a chiral drug can have vastly different pharmacological and toxicological properties.[1][2] The U.S. FDA's 1992 guidelines underscore the necessity of evaluating single enantiomer drugs, driving the pharmaceutical industry's demand for chiral intermediates.[1]

Chiral building blocks, such as this compound, are molecular fragments with defined stereochemistry that serve as foundational starting points for complex drug molecules.[1][2] Their use offers several distinct advantages:

-

Accelerated R&D: They enable the rapid construction of diverse chiral compound libraries for high-throughput screening.[1]

-

Enhanced Efficacy: Precise control over the 3D shape of a molecule is crucial for optimizing its interaction with biological targets.[2]

-

Improved Safety Profiles: Using a single, active isomer minimizes the risk of off-target effects and toxicity associated with the inactive or harmful enantiomer.[2]

This compound, a non-proteinogenic amino acid, is a particularly powerful scaffold. Its constrained cyclic structure and dual functional groups (a secondary amine and a carboxylic acid) decorated with a hydroxyl group provide a rigid framework with multiple points for synthetic diversification.

Physicochemical Properties

A clear understanding of the fundamental properties of this building block is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 118492-86-7 | [3] |

| Molecular Formula | C₅H₉NO₃ | [3][4] |

| Molecular Weight | 131.13 g/mol | [3][4] |

| Appearance | White to light beige powder | [4] |

| Storage | 2-8°C, in a cool, dry area | [3][5] |

Synthesis and Stereoselective Control

The generation of optically pure this compound is a non-trivial synthetic challenge. Methodologies generally fall into two categories: utilization of the "chiral pool" or asymmetric synthesis.

-

Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules. For instance, chiral 3-hydroxypyrrolidine derivatives can be prepared from starting materials like natural malic acid or 4-hydroxy-2-pyrrolidinecarboxylic acid.[6] While effective, these routes can sometimes be complex and low-yielding, making them less suitable for industrial-scale production.[6]

-

Asymmetric Synthesis: These methods construct the chiral molecule from achiral starting materials using chiral catalysts or biocatalysts.[7][8][9] A notable approach involves the regio- and stereoselective hydroxylation of N-protected pyrrolidines using microbial systems like Sphingomonas sp. HXN-200.[10] By carefully selecting the nitrogen protecting group (e.g., Cbz, Boc), one can influence the stereochemical outcome of the hydroxylation, providing access to different enantiomers.[10] This biocatalytic method is powerful as the cells can be produced in large quantities, stored frozen for extended periods, and used to prepare gram-scale quantities of the desired product with high yields.[10]

The diagram below illustrates a generalized workflow for employing a chiral building block in a drug discovery pipeline. The initial protection step is critical for managing reactivity in subsequent steps.

Caption: Generalized workflow for utilizing a chiral building block in API synthesis.

Strategic Applications in Medicinal Chemistry

The rigid pyrrolidine scaffold of this compound makes it an ideal starting point for creating molecules that can bind with high specificity to enzyme active sites or receptors.

Case Study 1: Development of β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes that hydrolyze the antibiotic's active ring, is a critical global health threat.[11][12] A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI).[11]

The pyrrolidine ring is a privileged scaffold for designing novel BLIs. Its defined stereochemistry can be used to orient key functional groups precisely within the β-lactamase active site. For example, pyrrolidine-fused β-lactams, such as diazabicyclooctanes, have emerged as a promising class of inhibitors.[13] The synthesis of these complex structures often begins with a chiral pyrrolidine derivative. The (2R,3S) stereochemistry of our building block can be used to control the formation of the fused bicyclic system, leading to potent and selective inhibitors.[13]

Caption: Conceptual pathway for synthesizing a β-lactamase inhibitor scaffold.

Case Study 2: Synthesis of Novel Antiviral Agents

The search for effective small-molecule antiviral drugs is a continuous effort, recently highlighted by the COVID-19 pandemic.[14][15] Natural products have historically been a rich source of antiviral compounds, and their complex structures often feature heterocyclic scaffolds.[16] Synthetic chemistry aims to replicate and improve upon these natural scaffolds.

The pyrrolidine ring is a key component in many biologically active compounds and is a precursor in the synthesis of numerous drugs.[17] The stereochemically defined hydroxyl and carboxylic acid groups on this compound can be used to build complex molecules designed to interfere with viral replication processes, such as viral attachment, genome replication, or viral assembly. For instance, derivatives of indole-3-carboxylic acid have shown promising in-vitro activity against SARS-CoV-2, and our building block provides a chiral amine scaffold that can be readily incorporated into such structures to explore structure-activity relationships.[14]

Field-Proven Experimental Protocols

The following protocols are provided as a self-validating system for the initial, critical steps of utilizing this compound in a synthetic workflow.

Protocol 1: N-Boc Protection

Causality: The secondary amine of the pyrrolidine ring is a nucleophile and a base. Protecting it with a tert-butyloxycarbonyl (Boc) group is essential to prevent unwanted side reactions during subsequent steps, such as amide coupling, where the free amine could interfere. The Boc group is stable under many reaction conditions but can be easily removed later with acid (e.g., TFA).[18]

Methodology:

-

Step 1: Dissolution: Suspend this compound (1.0 equiv.) in a 1:1 mixture of Dioxane and Water.

-

Step 2: Basification: Cool the suspension to 0 °C in an ice bath. Add sodium hydroxide (2.5 equiv.) and stir until the solid dissolves completely.

-

Step 3: Boc Anhydride Addition: Add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv.) in Dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Step 4: Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor reaction completion by TLC or LC-MS.

-

Step 5: Work-up: Concentrate the mixture under reduced pressure to remove the Dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O.

-

Step 6: Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N HCl. Extract the product into ethyl acetate (3x volumes).

-

Step 7: Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, typically as a solid or gel.[19] The product can be used in the next step without further purification.

Protocol 2: Amide Coupling with a Primary Amine

Causality: This protocol demonstrates the formation of a stable amide bond, a cornerstone reaction in drug synthesis. A coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) is used to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. This avoids the need to convert the acid to a more reactive but less stable acid chloride.

Methodology:

-

Step 1: Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the N-Boc protected building block from Protocol 1 (1.0 equiv.).

-

Step 2: Dissolution: Dissolve the starting material in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Step 3: Activation: Add EDCI (1.2 equiv.) and HOBt (1.2 equiv.) to the solution and stir for 20 minutes at room temperature to form the active ester.

-

Step 4: Nucleophile Addition: Add the desired primary amine (1.1 equiv.) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 equiv.) to liberate the free amine.

-

Step 5: Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 4-24 hours).

-

Step 6: Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Step 7: Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Step 8: Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected amide.[18]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its rigid, stereochemically defined structure provides a reliable platform for constructing complex and potent therapeutic agents with a high degree of stereochemical control. From combating antibiotic resistance to developing new antiviral therapies, the applications for this chiral building block are vast and continue to expand. As synthetic methodologies become more advanced, particularly in the realm of biocatalysis and C-H activation, the accessibility and utility of this and other complex chiral scaffolds will only increase, paving the way for the next generation of life-saving medicines.

References

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 3. This compound [myskinrecipes.com]

- 4. (2s,3s)-3-hydroxypyrrolidine-2-carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. BOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | 187039-57-2 [chemicalbook.com]

The Unassuming Architect: A Technical Guide to trans-3-Hydroxy-L-proline

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the vast and intricate world of biochemistry, certain molecules, though not always in the spotlight, play fundamentally crucial roles in the structure and function of biological systems. trans-3-Hydroxy-L-proline is one such molecule. Often overshadowed by its more abundant isomer, trans-4-hydroxy-L-proline, this non-proteinogenic amino acid is a critical component of collagen, the most abundant protein in mammals. Its presence, or absence, has profound implications for tissue integrity and has been linked to human diseases. This technical guide provides a comprehensive overview of trans-3-hydroxy-L-proline, delving into its nomenclature, biochemical significance, synthesis, and applications in research and drug development.

Nomenclature and Chemical Identity: A Multifaceted Profile

Precise identification of a chemical entity is paramount in scientific discourse. trans-3-Hydroxy-L-proline is known by a variety of names and identifiers across different databases and suppliers. A clear understanding of this nomenclature is essential for accurate literature searches and procurement.

Systematic and Common Names:

The unambiguous naming of trans-3-hydroxy-L-proline is governed by IUPAC nomenclature. However, a host of synonyms and trivial names are frequently encountered in literature and commercial catalogs.

| Identifier Type | Identifier | Source |

| IUPAC Name | (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | [1][2][3] |

| CAS Number | 4298-08-2 | [1][3][4] |

| Common Synonyms | L-threo-3-hydroxyproline | [5] |

| (3S)-3-hydroxy-L-proline | [2] | |

| L-3-trans-Hydroxyproline | [6] | |

| H-3-Hyp-OH | [6] | |

| T3LHyp | [7] | |

| PubChem CID | 440575 | [2] |

| ChEBI ID | CHEBI:16889 | [2] |

| Molecular Formula | C5H9NO3 | [2][3][4] |

| Molecular Weight | 131.13 g/mol | [2][4] |

The Biochemical Significance of a Subtle Hydroxylation

The introduction of a hydroxyl group at the C3 position of L-proline is a post-translational modification with significant biological consequences, primarily within the context of collagen structure and function.

A Key Player in Collagen Architecture

trans-3-Hydroxy-L-proline is found in various types of collagen, the primary structural protein of the extracellular matrix in animals.[8] Its formation is catalyzed by a family of enzymes known as prolyl 3-hydroxylases (P3Hs).[9] This modification is far less common than the hydroxylation at the C4 position, with the ratio of trans-4-hydroxy-L-proline to trans-3-hydroxy-L-proline in whole-body collagens being approximately 100:1.[4]

While trans-4-hydroxy-L-proline is well-established to be crucial for the thermal stability of the collagen triple helix, the role of trans-3-hydroxy-L-proline is more nuanced. Some studies suggest that the presence of a 3-hydroxyl group may slightly destabilize the collagen triple helix in comparison to an unmodified proline residue.[1][10] However, it is believed to play a critical role in the supramolecular assembly of collagen fibrils, influencing the interactions between adjacent collagen molecules.[11]

The Prolyl 3-Hydroxylase Enzymatic Complex

The enzymatic machinery responsible for the synthesis of trans-3-hydroxy-L-proline is a complex of three proteins:

-

Prolyl 3-hydroxylase 1 (P3H1): The catalytic subunit that hydroxylates proline residues at the C3 position.

-

Cartilage-associated protein (CRTAP): A crucial co-factor for P3H1 activity.

-

Cyclophilin B (PPIB): A peptidyl-prolyl cis-trans isomerase that may act as a chaperone in collagen folding.

This complex is localized in the endoplasmic reticulum and acts on procollagen chains before their assembly into the triple helix.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN106588739A - Trans-3-hydroxy-L-proline preparation method - Google Patents [patents.google.com]

physical and chemical properties of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine.

An In-Depth Technical Guide to N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Constrained Scaffold

N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine, a derivative of the non-standard amino acid hydroxyproline, serves as a pivotal chiral building block in modern medicinal chemistry and peptide science.[1] Its rigid pyrrolidine ring, combined with the specific trans arrangement of the hydroxyl and carboxyl groups, provides a conformationally constrained scaffold. This structural rigidity is highly sought after in drug design, as it can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures its stability and allows for controlled, sequential chemical modifications, making it an exceptionally versatile intermediate in the synthesis of complex molecules, including peptidomimetics and protease inhibitors.[1] This guide provides a comprehensive overview of its physicochemical properties, reactivity, and practical applications, grounded in established chemical principles.

Chemical Identity and Structure

The fundamental identity of a chemical compound is defined by its structure and internationally recognized identifiers. These parameters are critical for sourcing, regulatory compliance, and computational modeling.

Figure 1: 2D Structure of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 187039-57-2[1][2][3] |

| Molecular Formula | C₁₀H₁₇NO₅[2][3] |

| Molecular Weight | 231.25 g/mol [2] |

| IUPAC Name | (2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid[1][3] |

| Synonyms | Boc-trans-3-hydroxy-L-proline, (2S,3S)-N-Boc-3-hydroxy-L-proline, Boc-D-3-hydroxyproline[1][3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--O[3] |

| InChI Key | JLDHXHPQMBNKMC-BQBZGAKWSA-N[3] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, formulation, and behavior in various experimental settings.

Table 2: Summary of Physicochemical Data

| Property | Value / Observation |

| Appearance | White to light brown solid[2] |

| Melting Point | 157 °C[3] |

| Boiling Point (Predicted) | 390.9 ± 42.0 °C[2] |

| Density (Predicted) | 1.312 ± 0.06 g/cm³[3] |

| pKa (Predicted) | 3.69 ± 0.40 (for the carboxylic acid)[2] |

| Storage | 2-8 °C, under inert atmosphere is recommended for long-term stability[4] |

| Solubility | While quantitative data is not widely published, empirical evidence from synthetic procedures suggests solubility in polar organic solvents such as ethyl acetate, methanol, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[2][5][6] |

Chemical Properties and Reactivity

The utility of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine stems from the distinct reactivity of its three functional groups: the Boc-protected amine, the secondary alcohol, and the carboxylic acid. The Boc group provides stability and orthogonality, allowing for selective reactions at the other sites before its targeted removal.

Figure 2: Key reaction pathways for N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine.

-

Boc Group Reactivity: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary role is to prevent the secondary amine from participating in unwanted side reactions, such as amide formation during peptide coupling. It is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[7][8][9] This acid-lability is fundamental to its use in orthogonal protection strategies in multi-step synthesis.

-

Carboxylic Acid Reactivity: The C2-carboxylic acid is the primary site for chain elongation in peptide synthesis. It can be activated by a wide array of standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of another molecule to form an amide bond.[6][10] It can also undergo esterification under acidic conditions.

-

Hydroxyl Group Reactivity: The C3-hydroxyl group offers an additional point for chemical diversification. It can be acylated to form esters, alkylated to form ethers, or oxidized under specific conditions. This functionality is often exploited to introduce probes, linkers, or other pharmacophoric elements to the scaffold.

Analytical Characterization

Confirming the identity, purity, and structure of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine is crucial. While actual spectra are proprietary to suppliers, the expected characteristics can be expertly predicted based on the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a characteristic singlet at ~1.4 ppm integrating to 9 protons for the tert-butyl group of the Boc protector. The protons on the pyrrolidine ring (C2-H, C3-H, C4-H₂, C5-H₂) would appear as a series of complex multiplets between approximately 2.0 and 4.5 ppm. The hydroxyl and carboxylic acid protons will appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.

-

¹³C NMR: Key signals would include the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm). The quaternary carbon of the Boc group would be near 80 ppm, and the carbons of the pyrrolidine ring would appear in the 25-75 ppm range.

-

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the expected molecular ion peaks would be at m/z 232.12 [M+H]⁺ in positive ion mode and m/z 230.10 [M-H]⁻ in negative ion mode. The observation of a peak at m/z 176.08 [M+H-C₄H₈]⁺, corresponding to the loss of isobutylene from the Boc group, is also a common fragmentation pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp C=O stretching absorption for the Boc group carbamate is expected around 1680-1700 cm⁻¹, while the carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹.

Experimental Protocols: A Practical Guide

The following protocols are representative of common manipulations involving this compound. The causality for each step is explained to provide a deeper understanding of the process.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to liberate the secondary amine, a necessary step before N-terminal modification.

Figure 3: Workflow for the acid-mediated deprotection of the Boc group.

Methodology:

-

Dissolution: Dissolve N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Rationale: DCM is an excellent solvent for the starting material and is inert to the acidic conditions.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Rationale: The cleavage reaction is exothermic. Cooling prevents potential side reactions and decomposition.

-

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, typically 20-50% v/v) to the stirred solution.[7][9]

-

Rationale: TFA is a strong acid that protonates the carbamate oxygen, initiating the cleavage mechanism which releases the stable tert-butyl cation, carbon dioxide, and the free amine.

-

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Rationale: Allowing the reaction to warm ensures complete cleavage, which can sometimes be sluggish at 0 °C.

-

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate the residue with toluene (2-3 times) to azeotropically remove residual TFA.

-

Rationale: This step provides the crude deprotected product as its TFA salt, which is often a viscous oil or solid.

-

-

Purification (Optional): The resulting TFA salt is often used directly in the next step. If required, it can be purified by precipitation from a solvent/anti-solvent system (e.g., DCM/ether) or by chromatography.

Protocol 2: Amide Bond Formation via HATU Coupling

This protocol details the coupling of the carboxylic acid with a primary or secondary amine, a cornerstone of peptide and medicinal chemistry.

Methodology:

-

Initial Dissolution: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and the desired amine (or amine hydrochloride salt, 1.2 eq) in anhydrous DMF.[6]

-

Rationale: DMF is a polar aprotic solvent that effectively solvates all reactants. HATU is a highly efficient, low-racemization coupling reagent.

-

-

Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5-3.0 eq), dropwise.

-